molecular formula C23H24O5 B12198596 propan-2-yl ({(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate

propan-2-yl ({(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate

Cat. No.: B12198596
M. Wt: 380.4 g/mol
InChI Key: HLFGPFDTCWQIMC-NHDPSOOVSA-N
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Description

Propan-2-yl ({(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate is a complex organic compound characterized by its unique structure, which includes a benzofuran ring and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl ({(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate typically involves multiple steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzylidene Group: This step involves the condensation of the benzofuran derivative with a suitable aldehyde, often under basic conditions.

    Esterification: The final step involves the esterification of the hydroxyl group with propan-2-yl acetate under acidic conditions, typically using a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl ({(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of carboxylic acids or ketones.

    Reduction: This can result in the formation of alcohols or alkanes.

    Substitution: This can involve the replacement of functional groups with others, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under basic conditions.

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) or alkyl halides under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Propan-2-yl ({(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate has several scientific research applications:

    Chemistry: It can be used as a precursor for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions or cellular processes.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in various manufacturing processes.

Mechanism of Action

The mechanism by which propan-2-yl ({(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate exerts its effects involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and processes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl acetate: A simpler ester with similar functional groups but lacking the benzofuran ring.

    Benzofuran derivatives: Compounds with similar ring structures but different functional groups.

Uniqueness

Propan-2-yl ({(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate is unique due to its combination of a benzofuran ring with an acetate ester, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from simpler esters or other benzofuran derivatives.

Properties

Molecular Formula

C23H24O5

Molecular Weight

380.4 g/mol

IUPAC Name

propan-2-yl 2-[[(2Z)-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate

InChI

InChI=1S/C23H24O5/c1-14(2)17-7-5-16(6-8-17)11-21-23(25)19-10-9-18(12-20(19)28-21)26-13-22(24)27-15(3)4/h5-12,14-15H,13H2,1-4H3/b21-11-

InChI Key

HLFGPFDTCWQIMC-NHDPSOOVSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)C

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)C

Origin of Product

United States

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